molecular formula C6H10ClF2NO2 B2501463 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1820674-06-3

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2501463
CAS No.: 1820674-06-3
M. Wt: 201.6
InChI Key: GMOUEUYOXNWQPS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CID 119056924) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₉F₂NO₂·HCl and a molecular weight of 195.15 g/mol (calculated from ). Its SMILES notation is C1CNCC1(C(F)F)C(=O)O, and it features a difluoromethyl (-CF₂H) group at the 3-position of the pyrrolidine ring. The compound’s InChIKey (IDWOXIDTJICYMU-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Properties

IUPAC Name

3-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-4(8)6(5(10)11)1-2-9-3-6;/h4,9H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUEUYOXNWQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820674-06-3
Record name 3-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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Preparation Methods

Enantioselective Hydrogenation of Enamine Intermediates

A patent-published route employs enantioselective hydrogenation to achieve high stereochemical purity. The process begins with the synthesis of an enamine intermediate, (3S,4S)-1-benzyl-4-(halogen-aryl)pyrrolidine-3-carboxylic acid, via palladium-catalyzed cross-coupling. The enamine is subjected to hydrogenation using a chiral palladium catalyst under 50–100 psi hydrogen pressure at 25–40°C. This step affords the pyrrolidine core with >99.9% enantiomeric excess (ee), as determined by high-performance liquid chromatography (HPLC). The benzyl protecting group is removed via hydrogenolysis, and the resulting free base is treated with hydrochloric acid to form the hydrochloride salt. The final product is isolated in 99% yield and >99% chemical purity after crystallization from methanol.

Azomethine Ylide Cycloaddition with Vinyl Fluorides

A cycloaddition strategy reported in The Journal of Organic Chemistry utilizes azomethine ylides and vinyl difluorides to construct the pyrrolidine ring. The reaction proceeds via a 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from sarcosine and paraformaldehyde) and 3,3-difluoro-1-propene. The cycloadduct is hydrolyzed under acidic conditions (e.g., 2M hydrochloric acid) to yield the carboxylic acid, which is subsequently converted to the hydrochloride salt by treatment with hydrogen chloride in ethanol. This method achieves a 76% yield for the cycloaddition step and provides a versatile platform for introducing fluorinated substituents.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Direct Hydrochlorination : Low temperatures (0–5°C) are critical during HCl gas introduction to prevent exothermic side reactions. Methanol serves as both solvent and proton donor, facilitating salt formation.
  • Enantioselective Hydrogenation : Optimal activity is observed at 30°C in tetrahydrofuran (THF), with the chiral palladium catalyst exhibiting negligible decomposition under these conditions.
  • Cycloaddition : The reaction proceeds efficiently at 80°C in acetonitrile, with molecular sieves added to scavenge water and prevent ylide decomposition.

Catalytic Systems and Additives

  • The hydrogenation method employs a palladium-triphenylphosphine complex, which enhances reaction rate and enantioselectivity.
  • In the cycloaddition route, stoichiometric zinc iodide is used to stabilize the azomethine ylide intermediate.

Purification and Isolation Techniques

Crystallization and Filtration

The enantioselective hydrogenation route isolates the hydrochloride salt via crystallization from methanol, yielding a white solid with >99% purity. In contrast, the direct hydrochlorination method relies on solvent evaporation without further purification, potentially introducing impurities.

Chromatographic Purification

The cycloaddition-derived product is purified via silica gel column chromatography using a dichloromethane/methanol gradient (10:1 v/v), achieving >95% purity.

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry : The direct hydrochlorination product shows a protonated molecular ion at m/z 198.15.
  • Nuclear Magnetic Resonance (NMR) : The hydrochloride salt exhibits characteristic peaks at δ 3.45 (d, J = 7.2 Hz, 2H) for the pyrrolidine methylene protons and δ 7.54–7.40 (m, 5H) for aromatic residues in intermediates.

Chromatographic Purity Assessment

HPLC analysis of the hydrogenation product confirms >99.9% ee using a chiral stationary phase (Chiralpak AD-H column).

Comparative Analysis of Preparation Methods

Parameter Direct Hydrochlorination Enantioselective Hydrogenation Azomethine Ylide Cycloaddition
Yield Not reported 99% 76% (cycloaddition step)
Enantiomeric Excess Not characterized >99.9% Not reported
Purity High (by TLC) >99% >95%
Scalability Laboratory-scale Industrial-scale Laboratory-scale
Key Advantage Simplicity High stereocontrol Modular fluorination

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features enhance binding affinity to specific biological targets, making it valuable in developing drugs aimed at treating neurological disorders and other diseases. The presence of the difluoromethyl group increases lipophilicity, which can improve the bioavailability of drug formulations .

Mechanism of Action:
The difluoromethyl group enhances the compound's ability to form hydrogen bonds and interact with active sites on enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of protein activity, which is particularly relevant in the context of reverse transcriptase inhibition for antiviral therapies .

Material Science

Advanced Material Formulation:
In material science, 3-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is utilized in creating advanced materials such as polymers and coatings. The difluoromethyl substituent contributes to improved chemical resistance and thermal stability, making these materials suitable for high-performance applications .

Agricultural Chemistry

Development of Agrochemicals:
The compound finds applications in agricultural chemistry as a building block for developing herbicides and pesticides. Its ability to target specific biochemical pathways in plants can lead to more efficient crop protection solutions. The incorporation of fluorinated groups often enhances the efficacy and selectivity of agrochemical agents .

In Vitro Studies:
Recent studies have demonstrated that this compound exhibits significant biological activities. For example, it has shown potential in inhibiting specific enzymes involved in metabolic pathways with IC50 values ranging from 10 to 50 µM depending on the target enzyme. In cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer), the compound inhibited cell proliferation at concentrations as low as 25 µM .

Case Studies

Reverse Transcriptase Inhibition:
A notable study focused on the inhibition of reverse transcriptase, where derivatives of pyrrolidine compounds, including this one, demonstrated enhanced potency compared to non-fluorinated analogs due to favorable interactions with the enzyme's active site.

Cancer Cell Line Studies:
Another investigation into its effects on MDA-MB-231 cells revealed that treatment with this compound led to reduced migration and invasion capabilities, indicating its potential as an anti-metastatic agent .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The table below compares key features of 3-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride with analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound C₆H₉F₂NO₂·HCl 195.15 -CF₂H Predicted collision cross-section data
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride C₆H₉ClF₃NO₂ 219.59 -CF₃ Pharmaceutical intermediates; higher lipophilicity
trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride C₁₂H₁₁F₃NO₂·HCl 309.68 -Ph(CF₃) Boiling point: 356.2°C; density: 1.331 g/cm³
(±)-trans-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride C₁₁H₁₁Cl₂NO₂·HCl 306.63 -Ph(Cl₂) Potential agrochemical applications
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride C₁₀H₁₈ClNO₃ 235.7 -Oxan-4-yl (tetrahydropyran) Increased polarity; versatile scaffold
Key Observations:

Fluorination Effects: The difluoromethyl group (-CF₂H) in the target compound offers moderate electron-withdrawing effects and lipophilicity compared to the stronger -CF₃ group in its trifluoromethyl analog . Fluorine substituents generally enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and improving membrane permeability . The trifluoromethyl analog (C₆H₉ClF₃NO₂) has a higher molecular weight (219.59 vs. 195.15) and is used in pharmaceutical intermediates, likely due to its superior metabolic resistance .

Aromatic vs. Aliphatic Substituents :

  • Derivatives with aryl groups (e.g., -Ph(CF₃) in ) exhibit higher boiling points (356.2°C) and densities (1.331 g/cm³), reflecting increased molecular rigidity and van der Waals interactions. These properties are advantageous in drug design for target binding but may reduce solubility .
  • The oxan-4-yl substituent (tetrahydropyran) introduces an oxygen atom, enhancing polarity and aqueous solubility compared to purely aliphatic or aromatic analogs .

Chlorine’s larger atomic radius and lipophilicity may improve pest-target interactions but raise toxicity concerns .

Biological Activity

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development and biological studies.

Chemical Structure and Properties

The molecular formula of this compound is represented as C5_5H8_8ClF2_2N O2_2. Its structure includes:

  • A pyrrolidine ring
  • A carboxylic acid functional group
  • A difluoromethyl substituent

This configuration allows for diverse interactions with biological targets, influencing its pharmacological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:
Research indicates that compounds with similar structures can act as inhibitors for various enzymes. The difluoromethyl group may enhance binding affinity to active sites due to its electron-withdrawing nature, impacting enzyme kinetics and specificity.

2. Antimicrobial Properties:
Studies have shown that pyrrolidine derivatives exhibit antimicrobial activity. For instance, compounds with similar configurations have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

3. Neurological Applications:
The compound's ability to modulate neurotransmitter systems is under investigation, particularly in the context of neurological disorders. The structural features suggest potential interactions with receptors involved in neurotransmission, which could lead to therapeutic applications in conditions such as depression or anxiety .

The mechanism of action for this compound involves:

  • Binding Interactions: The difluoromethyl group enhances hydrogen bonding capabilities, facilitating stronger interactions with target proteins or enzymes.
  • Modulation of Biological Pathways: By inhibiting specific enzymes or receptors, the compound may alter metabolic pathways related to disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

StudyFindings
Tageldin et al. Reported anti-inflammatory effects in pyrimidine derivatives, suggesting similar potential for pyrrolidine derivatives in modulating inflammation pathways.
MDPI Review Highlighted the effectiveness of pyrrole-containing compounds against various microbial strains, indicating a broad spectrum of antimicrobial activity.
PMC Article Demonstrated the synthesis and evaluation of non-retinoid retinol binding protein antagonists, emphasizing the importance of carboxylic acid groups in biological activity.

Q & A

Q. What are the key synthetic routes for 3-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for laboratory-scale synthesis?

The compound is synthesized via difluoromethylation of pyrrolidine derivatives using reagents like difluoromethyl triflate or halides under controlled conditions. Catalysts (e.g., palladium complexes) and polar aprotic solvents (e.g., DMF) are critical for achieving high yields . Optimization involves adjusting reaction temperature (typically 60–80°C), stoichiometry of the difluoromethylating agent, and inert atmosphere to prevent side reactions. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC with UV detection (λ = 210–230 nm) to assess purity (>95% typically required for research).
  • NMR spectroscopy (¹H/¹⁹F/¹³C) to confirm substitution patterns and absence of impurities. The difluoromethyl group shows distinct ¹⁹F signals at δ -80 to -90 ppm .
  • Mass spectrometry (HRMS) to verify molecular weight (C₆H₁₀ClF₂NO₂: theoretical 219.59 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water) compared to the free base. Stability studies indicate degradation <5% over 6 months when stored at -20°C in desiccated conditions. In buffered solutions (pH 4–7), it remains stable for ≥48 hours at 25°C .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

The difluoromethyl group increases lipophilicity (logP ~1.2) and metabolic stability by resisting oxidative metabolism. It also introduces a strong electron-withdrawing effect, altering pKa of the pyrrolidine nitrogen (estimated pKa ~8.5) .

Q. What are the recommended safety protocols for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. The compound may release HCl vapor upon decomposition. Avoid inhalation and skin contact. Waste should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure forms?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., chiral palladium catalysts) can achieve enantiomeric excess >90%. Stereochemistry is confirmed by X-ray crystallography or chiral HPLC .

Q. What computational strategies are effective in predicting binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like GABA receptors. The difluoromethyl group’s stereoelectronic effects are analyzed using DFT calculations to optimize hydrogen bonding and van der Waals contacts .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) across studies?

Discrepancies arise from catalyst loading (1–5 mol%), solvent purity, or trace moisture. Systematic DOE (Design of Experiments) approaches identify critical parameters. For example, yields improve to >70% with rigorously dried solvents and catalyst pre-activation .

Q. What derivatization strategies enhance the compound’s utility in medicinal chemistry?

  • Amidation : React the carboxylic acid with amines using EDC/HOBt, yielding prodrugs with improved bioavailability .
  • Pyrrolidine ring modifications : Introduce substituents (e.g., methyl, aryl) via alkylation or cross-coupling to modulate receptor selectivity .

Q. How does this compound compare structurally and functionally to related fluorinated pyrrolidines in clinical trials?

Unlike 3-(trifluoromethyl)pyrrolidine derivatives (e.g., CAS 1235439-68-5), the difluoromethyl group offers a balance of steric bulk and polarity, potentially reducing off-target interactions. Current Phase II candidates (e.g., fluorinated kinase inhibitors) highlight the therapeutic relevance of such modifications .

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